1-Benzylpiperidine-2,5-dicarboxylic Acid
Description
1-Benzylpiperidine-2,5-dicarboxylic acid is a heterocyclic compound featuring a piperidine ring substituted with a benzyl group at the 1-position and two carboxylic acid groups at the 2- and 5-positions.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-benzylpiperidine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)11-6-7-12(14(18)19)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,17)(H,18,19) |
InChI Key |
UHEIZKYIRFKAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(CC1C(=O)O)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzylpiperidine-2,5-dicarboxylic Acid can be achieved through several routes. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched 2,5-disubstituted piperidines . Industrial production methods often involve the use of high-pressure hydrogenation and cyclization reactions to achieve the desired product in good yields .
Chemical Reactions Analysis
1-Benzylpiperidine-2,5-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Scientific Research Applications
1-Benzylpiperidine-2,5-dicarboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzylpiperidine-2,5-dicarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their applications, and pharmacological/chemical properties:
Key Comparative Insights
Pharmacological Potential
- Pyrrole-2,5-dicarboxylic Acid : Demonstrates robust anti-inflammatory and anti-atherosclerotic effects, outperforming 1-benzylpiperidine analogs in documented bioactivity .
- 1-Benzylpiperidine-2,5-dicarboxylic Acid : The benzyl group may enhance cell membrane permeability compared to pyrrole derivatives, but its efficacy remains untested.
Coordination Chemistry
- 2,2′-Bipyridine-5,5′-dicarboxylic Acid : Forms stable MOFs with transition metals (e.g., Cu²⁺), a trait shared with piperidine dicarboxylates but with distinct electronic profiles due to nitrogen-rich cores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
